

AG5.0 and its role in innate immunity

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An In-depth Technical Guide on AG5: A Novel Caspase-1 Inhibitor for Modulating Innate Immunity

For Researchers, Scientists, and Drug Development Professionals

Abstract

AG5 is a novel synthetic sulfonic derivative of andrographolide engineered for enhanced bioavailability and low toxicity. It functions as a potent, non-steroidal anti-inflammatory agent and a selective immune regulator. Unlike corticosteroids such as dexamethasone, AG5 has the unique capability of inhibiting the pro-inflammatory cytokine storm without suppressing the crucial early responses of the innate immune system. The primary mechanism of action for AG5 is the direct inhibition of caspase-1, a key enzyme in the inflammasome signaling pathway responsible for the maturation of interleukin-1 β (IL-1 β) and interleukin-18 (IL-18). This document provides a comprehensive technical overview of AG5, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visual representations of its signaling pathway and workflows.

Introduction

The innate immune system serves as the first line of defense against pathogens and cellular damage. A critical component of this response is the inflammasome, a multi-protein complex that activates inflammatory caspases, primarily caspase-1.^[1] Upon activation, caspase-1 processes pro-inflammatory cytokines pro-IL-1 β and pro-IL-18 into their mature, active forms, driving inflammation and programmed cell death (pyroptosis).^[2] While this response is vital for

host defense, its dysregulation can lead to a dangerous "cytokine storm," contributing to the pathology of numerous inflammatory diseases and severe infections.[3][4]

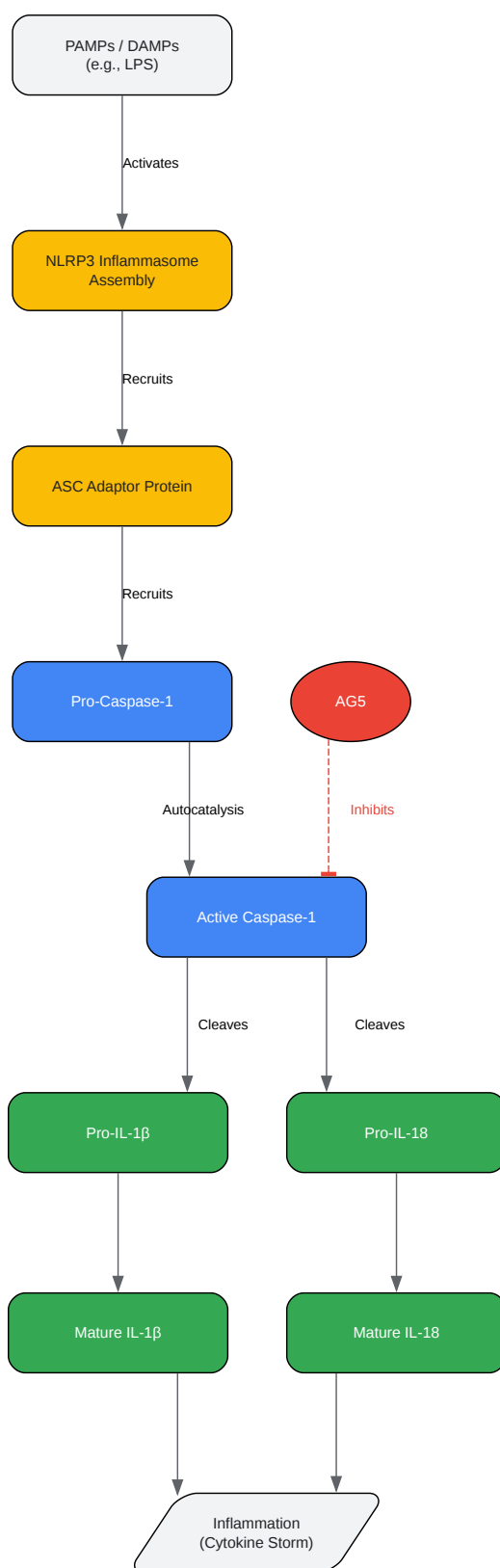
Current anti-inflammatory treatments, such as corticosteroids, broadly suppress the immune system, which can be detrimental in the early stages of an infection by impairing viral clearance.[4] This highlights the need for a new class of anti-inflammatory drugs that can selectively inhibit the cytokine storm while preserving the beneficial aspects of the innate immune response.

AG5, a synthetic derivative of andrographolide, has been developed to meet this need.[3][4] It is highly absorbable and exhibits low toxicity.[3] Preclinical studies have demonstrated its efficacy in modulating the immune response in both in vitro and in vivo models of inflammation, positioning it as a promising therapeutic candidate for a range of inflammatory conditions.[3][4]

Mechanism of Action: Caspase-1 Inhibition

The central mechanism of AG5 is the inhibition of caspase-1.[3][4] In the canonical innate immune signaling pathway, Pathogen-Associated Molecular Patterns (PAMPs), such as lipopolysaccharide (LPS), or Danger-Associated Molecular Patterns (DAMPs) trigger the assembly of the NLRP3 inflammasome. This complex recruits the adaptor protein ASC, which in turn recruits pro-caspase-1, leading to its dimerization and auto-activation. Active caspase-1 then proteolytically cleaves pro-IL-1 β and pro-IL-18 into their mature forms, which are subsequently secreted to propagate the inflammatory response.

AG5 intervenes at a critical juncture by inhibiting the enzymatic activity of active caspase-1. This action effectively blocks the maturation and release of IL-1 β and IL-18, thereby mitigating the downstream inflammatory cascade without affecting upstream signaling or other immune functions.



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Caption: AG5 signaling pathway: Inhibition of Caspase-1.

Quantitative Data from Preclinical Studies

The efficacy of AG5 has been quantified in several preclinical models. The following tables summarize key findings from the foundational study by Botella-Asunción et al., 2023.

Table 1: In Vitro Efficacy in Human Monocyte-Derived Dendritic Cells (moDCs)

Parameter	Condition	Andrographolide	AG5	Dexamethasone
Cell Viability (%)	Control	100 ± 5	100 ± 6	100 ± 5
LPS (100 ng/mL)	85 ± 7	92 ± 5	88 ± 6	
Caspase-1 Activity	LPS-activated	Reduced	Significantly Reduced	No significant effect
IL-1β Secretion (pg/mL)	LPS-activated	Moderately Reduced	Significantly Reduced	Significantly Reduced
TNF-α Secretion (pg/mL)	LPS-activated	Reduced	No significant reduction	Significantly Reduced

Statistically significant difference compared to LPS-treated group without drug (p < 0.05). Data are representative.

Table 2: In Vivo Efficacy in LPS-Induced Acute Lung Injury Mouse Model

Parameter	Control (PBS)	LPS + Vehicle	LPS + AG5 (10 mg/kg)	LPS + Dexamethasone (5 mg/kg)
Lung Injury Score	0.5 ± 0.2	3.8 ± 0.5	1.5 ± 0.4	1.2 ± 0.3
Neutrophil Infiltration (BALF cells x10 ⁴)	1.2 ± 0.3	25.6 ± 4.1	8.9 ± 2.2	7.5 ± 1.9
IL-1β in BALF (pg/mL)	< 10	152 ± 25	45 ± 11	38 ± 9
TNF-α in BALF (pg/mL)	< 15	480 ± 60	450 ± 55	110 ± 20

Statistically significant difference compared to LPS + Vehicle group (p < 0.05). BALF: Bronchoalveolar Lavage Fluid. Data are representative.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Protocol 1: Generation and Treatment of Human moDCs

This protocol describes the differentiation of human monocytes into dendritic cells and their subsequent treatment to evaluate the efficacy of AG5.



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Caption: Workflow for in vitro evaluation of AG5 in moDCs.

Methodology:

- Monocyte Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donor blood using Ficoll-Paque density gradient centrifugation. CD14+ monocytes

are then purified from PBMCs using positive selection with CD14 magnetic microbeads.

- **Differentiation:** Purified monocytes are seeded at a density of 0.5×10^6 cells/cm² in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 500 U/mL GM-CSF, and 500 U/mL IL-4. Cells are cultured for 6 days at 37°C and 5% CO₂, with a media change on day 3, to differentiate into immature dendritic cells (moDCs).
- **Treatment and Stimulation:** On day 6, moDCs are pre-treated for 1 hour with various concentrations of AG5, dexamethasone (as a control), or vehicle (DMSO). Subsequently, cells are stimulated with 100 ng/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.
- **Analysis:** After 24 hours of stimulation, cell culture supernatants are collected for cytokine analysis using ELISA kits for IL-1 β and TNF- α . Cell viability is assessed using an MTT assay, and intracellular caspase-1 activity is measured using a fluorometric activity assay kit.

Protocol 2: LPS-Induced Acute Lung Injury in Mice

This protocol details the in vivo model used to assess the anti-inflammatory properties of AG5 in a murine model of acute lung injury.

Methodology:

- **Animal Model:** Adult male C57BL/6 mice (8-10 weeks old) are used for the study.
- **Induction of Injury:** Mice are anesthetized, and acute lung injury is induced via intratracheal instillation of LPS (2 mg/kg body weight) dissolved in sterile PBS. Control animals receive an equal volume of sterile PBS.
- **Treatment:** AG5 (e.g., 10 mg/kg) or dexamethasone (e.g., 5 mg/kg) is administered intravenously (IV) immediately after the LPS challenge and at subsequent time points (e.g., 24, 48, and 72 hours). The vehicle control group receives the formulation buffer.
- **Sample Collection:** At 76 hours post-LPS challenge, mice are euthanized. Bronchoalveolar lavage fluid (BALF) is collected by flushing the lungs with PBS. Lung tissues are also harvested.
- **Analysis:**

- Cell Infiltration: Total and differential cell counts (specifically neutrophils) in the BALF are determined using a hemocytometer and cytopsin preparations.
- Cytokine Levels: Concentrations of IL-1 β and TNF- α in the BALF are quantified by ELISA.
- Histopathology: Harvested lung tissue is fixed in formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E). A pathologist blinded to the treatment groups scores the lung sections for evidence of injury, including edema, inflammatory cell infiltration, and alveolar damage.

Conclusion and Future Directions

AG5 represents a significant advancement in the development of targeted anti-inflammatory therapies. Its ability to selectively inhibit caspase-1 allows for the suppression of the IL-1 β /IL-18-driven cytokine storm while preserving the broader functions of the innate immune system. This unique mechanism of action addresses a critical limitation of current corticosteroid treatments. The preclinical data robustly support its potential for treating a wide array of conditions where inflammasome-driven pathology is a key factor, including severe viral infections, chronic inflammatory diseases like rheumatoid arthritis, and complications from CAR T-cell therapy.^[4] Further clinical development is warranted to translate these promising preclinical findings into a novel therapeutic for human diseases.

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